molecular formula C10H12FN B11727858 (R)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11727858
M. Wt: 165.21 g/mol
InChI Key: QGWMJANWWZBAKE-SECBINFHSA-N
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Description

®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents under controlled conditions.

    Reduction: The naphthalene ring is then reduced to tetrahydronaphthalene using catalytic hydrogenation.

Industrial Production Methods

Industrial production of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be further reduced to form saturated amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances its binding affinity and selectivity, potentially modulating biological pathways and exerting pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    8-fluoro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, used in different synthetic applications.

    1-amino-8-fluoronaphthalene: Similar structure but without the tetrahydro ring, used in fluorescence studies.

Uniqueness

®-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both fluorine and amine functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1R)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2/t9-/m1/s1

InChI Key

QGWMJANWWZBAKE-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC=C2F)N

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2F)N

Origin of Product

United States

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